molecular formula C27H26N4O3S B11206681 2-{[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide

2-{[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide

Cat. No.: B11206681
M. Wt: 486.6 g/mol
InChI Key: XNYQFCHHBKXLJW-UHFFFAOYSA-N
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Description

2-{[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide is a complex organic compound that features a triazine ring substituted with methoxyphenyl groups and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as nitriles and hydrazines under acidic or basic conditions.

    Substitution with Methoxyphenyl Groups: The triazine ring is then substituted with methoxyphenyl groups using electrophilic aromatic substitution reactions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, often using thiols as the nucleophile.

    Attachment of the Acetamide Moiety: The final step involves the attachment of the acetamide group through an amide bond formation reaction, typically using acyl chlorides or anhydrides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazine ring or the methoxyphenyl groups, potentially leading to the formation of amines or phenols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the methoxyphenyl groups or the triazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and various nucleophiles (e.g., thiols, amines) are used under appropriate conditions (e.g., solvents, temperature, catalysts).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, phenols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide
  • **this compound
  • **this compound

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both sulfanyl and acetamide functional groups. This combination of features imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C27H26N4O3S

Molecular Weight

486.6 g/mol

IUPAC Name

2-[[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]sulfanyl]-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C27H26N4O3S/c1-33-22-12-8-20(9-13-22)25-26(21-10-14-23(34-2)15-11-21)30-31-27(29-25)35-18-24(32)28-17-16-19-6-4-3-5-7-19/h3-15H,16-18H2,1-2H3,(H,28,32)

InChI Key

XNYQFCHHBKXLJW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N=NC(=N2)SCC(=O)NCCC3=CC=CC=C3)C4=CC=C(C=C4)OC

Origin of Product

United States

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